1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of related quinolone derivatives involves multiple steps, including acyl-chlorination, condensation, decarboxylation, esterification, cyclopropylamine replacement, and cyclization processes. For instance, Liu Zhe reported the preparation of a closely related compound, 1-cyclopropyl-6,7-difluoro-8-methyl-1,4-dihydro-4-oxoquinoline-3-ethyl carboxylate, with an overall yield of 48% starting from 3-methoxyl-2,4,5-trifluorobenzoic acid (Liu Zhe, 2001).
Molecular Structure Analysis
Molecular structure analyses, including infrared spectra and Fourier-transform ion cyclotron resonance spectrometry (FT-ICR-MS), provide insights into the characteristic fragment ions and the structural confirmation of quinolone derivatives. Zhiwei Lin conducted a study focusing on a similar quinolone derivative, highlighting the utility of these techniques in understanding the molecular structure (Lin, 2014).
Chemical Reactions and Properties
Quinolone derivatives undergo various chemical reactions, including displacement reactions with amine nucleophiles, which occur regioselectively at specific positions depending on the substrate and solvent. Shibamori et al. demonstrated this regioselectivity in the synthesis of quinolone derivatives, allowing for the introduction of different nucleophiles at desired positions (Shibamori et al., 1990).
Physical Properties Analysis
The study of physical properties such as melting and dissociation characteristics is essential for understanding the behavior of quinolone derivatives in various conditions. Yin Qiuxiang investigated these properties for a related compound, providing valuable data for the crystallization and purification processes in the industrial manufacture of quinolone antibiotics (Yin Qiuxiang, 2002).
Chemical Properties Analysis
The chemical properties of quinolone derivatives, including their reactivity and interaction with other molecules, are crucial for their potential applications. Photochemistry studies, for example, reveal how these compounds behave under irradiation, which is pertinent for their stability and efficacy. M. Mella, E. Fasani, and A. Albini explored the photochemical behavior of ciprofloxacin, a well-known quinolone derivative, in aqueous solutions, providing insights into its photostability and reaction mechanisms (Mella, Fasani, & Albini, 2001).
Scientific Research Applications
Synthesis and Antibacterial Activity :
- Novel fluoroquinolones with potent in vitro and in vivo antimycobacterial activities against Mycobacterium tuberculosis, including multi-drug resistant strains (Senthilkumar et al., 2009).
- Various 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid derivatives showing significant antibacterial activity, including against gram-positive and gram-negative bacteria (Miyamoto et al., 1990).
Pharmacokinetics and Stability :
- Pharmacokinetic properties in animals of a specific derivative, AT-4140, characterized by good tissue penetration and a long half-life in plasma and tissues (Nakamura et al., 1990).
- Photochemical stability and reactions of a related compound, ciprofloxacin, in various conditions, highlighting the importance of understanding the photostability of these compounds (Mella et al., 2001).
Analytical Methods :
- Development of an RP-HPLC method for determining concentrations of a related compound, demonstrating the importance of analytical techniques in quality control of these substances (Fu Yan-wen, 2008).
Synthetic Routes and Chemical Properties :
- Exploration of different synthetic routes and the preparation of various derivatives, which is crucial for the development of new pharmaceutical compounds (Egawa et al., 1987).
- Investigation of melting and dissociation properties of related compounds, important for understanding their physical and chemical behavior in pharmaceutical formulations (Yin Qiuxiang, 2002).
Safety And Hazards
This compound is suspected of damaging fertility or the unborn child and is harmful to aquatic life with long-lasting effects . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .
properties
IUPAC Name |
1-cyclopropyl-6,7-difluoro-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO3/c14-9-3-7-11(4-10(9)15)16(6-1-2-6)5-8(12(7)17)13(18)19/h3-6H,1-2H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEXGVPHPGXAGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40869113 | |
Record name | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
CAS RN |
93107-30-3 | |
Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93107-30-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093107303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40869113 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.294 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.